3-Methyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione
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Overview
Description
3-Methyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione is a complex organic compound with a molecular formula of C14H18N4O2S This compound belongs to the purine family, which is known for its significant role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the purine core, followed by the introduction of the methyl and prop-2-enyl groups through alkylation reactions. The prop-2-enylsulfanyl group is then introduced via a thiolation reaction using appropriate sulfur-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce simpler hydrocarbons or alcohols.
Scientific Research Applications
3-Methyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-7-(2-methylprop-2-enyl)-8-phenacylsulfanylpurine-2,6-dione
- 8-(2-methoxyethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Uniqueness
Compared to similar compounds, 3-Methyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective.
Biological Activity
3-Methyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione is a purine derivative known for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural uniqueness and the presence of functional groups that may interact with biological targets.
- Molecular Formula : C13H16N4O2S
- Molecular Weight : 284.36 g/mol
- CAS Number : 3125827
The compound features a purine backbone modified with various alkyl and sulfanyl groups, which may influence its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications:
-
Antitumor Activity :
- Studies suggest that compounds with similar purine structures exhibit inhibitory effects on tumor cell proliferation. This is often linked to their ability to interfere with nucleic acid synthesis or signaling pathways associated with cell growth and survival.
- A related compound demonstrated effectiveness in reducing tumor growth in xenograft models, suggesting that modifications to the purine structure can enhance antitumor efficacy .
-
Antiviral Properties :
- The purine derivatives are frequently explored for antiviral activities, particularly against RNA viruses. The mechanism typically involves inhibition of viral replication through interference with nucleic acid metabolism.
-
Anti-inflammatory Effects :
- Some studies have indicated that related compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antitumor | Inhibition of tumor cell proliferation | , |
Antiviral | Inhibition of viral replication | |
Anti-inflammatory | Modulation of inflammatory cytokines |
Detailed Findings
-
Antitumor Mechanism :
- A study published in Cancer Research highlighted that structurally similar compounds inhibited the PI3K/AKT/mTOR signaling pathway, which is crucial for cancer cell survival and proliferation. The introduction of alkyl groups in the purine structure was found to enhance binding affinity to target enzymes involved in this pathway .
- Antiviral Studies :
- Inflammatory Pathways :
Properties
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-prop-2-enylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-5-6-20-13-14-10-9(17(13)7-8(2)3)11(18)15-12(19)16(10)4/h5H,1-2,6-7H2,3-4H3,(H,15,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVCIJRSMOBIAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.